molecular formula C11H10N2O2S B14013908 Ethyl 4-(pyrimidin-2-yl)thiophene-3-carboxylate

Ethyl 4-(pyrimidin-2-yl)thiophene-3-carboxylate

Cat. No.: B14013908
M. Wt: 234.28 g/mol
InChI Key: HWLSYHSXRVWPQA-UHFFFAOYSA-N
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Description

Ethyl 4-(pyrimidin-2-yl)thiophene-3-carboxylate is a high-value heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. Its structure integrates two privileged pharmacophores—a thiophene ring and a pyrimidine ring—which are frequently found in biologically active molecules and approved drugs . The molecular framework of thiophene is a well-documented scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, antitumor, and antioxidant activities . The pyrimidine moiety is a fundamental building block of nucleic acids and is present in essential vitamins . Compounds featuring this nucleus have been extensively investigated and reported to exhibit a wide range of biological activities such as antimicrobial, anticancer, anti-HIV, and anti-inflammatory effects . As a fused heterocyclic system, this compound serves as a critical precursor in synthesizing more complex molecular architectures, such as pyrimidopyrimidines and thienopyrimidinones, which are prominent in drug discovery efforts . Its primary research value lies in its application as a versatile synthetic intermediate for constructing combinatorial libraries and exploring new structural prototypes with enhanced pharmacological activity . Researchers utilize this compound to develop novel enzyme inhibitors, such as tyrosine kinase inhibitors , and to create potential therapeutic agents targeting various diseases. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

ethyl 4-pyrimidin-2-ylthiophene-3-carboxylate

InChI

InChI=1S/C11H10N2O2S/c1-2-15-11(14)9-7-16-6-8(9)10-12-4-3-5-13-10/h3-7H,2H2,1H3

InChI Key

HWLSYHSXRVWPQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC=C1C2=NC=CC=N2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Comparative Data Table of Preparation Methods

Method No. Key Starting Materials Main Reaction Steps Reaction Conditions Yield Range (%) Advantages References
1 Acetal + Beta-ketoester Coupling, acetylation, reaction with dialkyl acetal, cyclization with guanidine, hydrolysis, condensation Acidic/nucleophilic conditions, Lewis acid catalysis, room temp to reflux Moderate to high Multi-step but versatile for substitutions
2 2-Chlorobenzonitrile + Ethyl thioglycolate Nucleophilic substitution, hydrazine treatment, catalytic reduction, coupling Base (KOH/K2CO3), DMF or MeOH/THF, reflux Moderate Uses commercially available intermediates
3 Aminothiophene intermediates + Aryl carboxylic acids Amidation, hydrolysis, coupling with HATU Room temp to reflux, aqueous lithium hydroxide hydrolysis High High yields, structural diversity
4 Enaminones + 2-Aminopyrimidines Condensation, nucleophilic substitution Reflux in xylenes or pyridine Moderate to high Straightforward, good selectivity

Detailed Research Findings and Notes

  • The multi-step synthetic route from acetals and beta-ketoesters (Method 1) allows for the introduction of various substituents on the aryl groups, providing flexibility in designing derivatives with potential pharmaceutical applications.

  • Preparation of ethyl thiophene-2-carboxylate intermediates via reaction of nitriles with ethyl thioglycolate (Method 2) is a practical route that avoids some difficult-to-handle reagents and enables further functionalization.

  • The condensation of aminothiophene intermediates with carboxylic acids or their derivatives using coupling agents such as HATU (Method 3) is well-documented for obtaining high purity and yields of target compounds, facilitating structure-activity relationship studies.

  • The reaction of enaminones with aminopyrimidines (Method 4) provides a direct approach to the target compound with good control over substitution patterns, often monitored by elimination of dimethylamine.

  • Reaction conditions such as solvent choice (e.g., dichloromethane, DMF, xylenes), temperature control (room temperature to reflux), and use of catalysts or coupling agents (AlCl3, HATU) are critical for optimizing yields and purity.

  • Hydrolysis steps are commonly performed under basic conditions using aqueous lithium hydroxide or acidic workups to convert esters to acids or amides as needed.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(pyrimidin-2-yl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(pyrimidin-2-yl)thiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(pyrimidin-2-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Variations

Compound Name Key Substituents Biological Activity/Application Reference
Ethyl 4-(pyrimidin-2-yl)thiophene-3-carboxylate Pyrimidinyl, ethoxycarbonyl Tau aggregate inhibition (potential)
Ethyl 4-amino-5-cyano-2-(methylthio)thiophene-3-carboxylate Amino, cyano, methylthio Antibacterial
Ethyl 2-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanoylamino]-4-methyl-thiophene-3-carboxylate Dimethylpyrimidinyl, sulfanylethanoylamino Not explicitly stated (structural study)
Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate Piperazinyl, phenyl Not explicitly stated (pharmacological screening)
Ethyl 2-amino-4-(4-pyridinyl)-3-thiophenecarboxylate Pyridinyl, amino Research chemical (structural analog)

Key Observations :

  • Pyrimidine vs.
  • Amino vs. Acetamido Groups: Amino-substituted derivatives (e.g., ) often exhibit enhanced reactivity in further functionalization, while acetamido groups (e.g., ) improve metabolic stability.

Efficiency Comparison :

  • The Gewald reaction () offers high yields (>80%) for aminothiophenes but requires harsh conditions (refluxing ethanol).
  • Pyrimidinyl-substituted derivatives () involve multi-step protocols with moderate yields (40–60%) due to sensitive intermediates.

Pharmacological Activities

  • Antibacterial Activity: Ethyl 4-amino-5-cyano-2-(methylthio)thiophene-3-carboxylate () shows moderate activity against Staphylococcus aureus (MIC: 16 µg/mL), attributed to the electron-withdrawing cyano group enhancing membrane disruption.
  • Neurodegenerative Applications : Derivatives of the target compound () inhibit tau protein aggregation, a hallmark of Alzheimer’s disease, likely through π-π interactions between the pyrimidine ring and protein β-sheets.
  • Unspecified Targets : Piperazinyl analogs () are often explored for CNS activity due to improved blood-brain barrier penetration.

Physicochemical Properties

  • Solubility : The pyrimidinyl group in the target compound increases water solubility compared to phenyl-substituted analogs (e.g., ), but trifluoroacetamido derivatives () exhibit higher lipophilicity (logP ~3.5).
  • Crystallinity: Ethyl 2-amino-4-methylthiophene-3-carboxylate () forms hydrogen-bonded C24(12) chains, enhancing stability, while pyrimidinyl analogs may exhibit less ordered packing due to bulky substituents.

Stability and Reactivity

  • Hydrolytic Stability : Ethoxycarbonyl groups in thiophene-3-carboxylates are prone to hydrolysis under basic conditions, but pyrimidinyl substitution () may sterically protect the ester moiety.
  • Thermal Stability: Sulfur-containing analogs () decompose at higher temperatures (>200°C) compared to amino derivatives (, MP ~150°C).

Biological Activity

Ethyl 4-(pyrimidin-2-yl)thiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in cancer treatment, antimicrobial properties, and mechanisms of action.

This compound is characterized by a fused pyrimidine-thiophene structure, which enhances its electronic properties and biological activity. The compound can be synthesized through various methods, including multi-step reactions involving thiophene derivatives and pyrimidine moieties, which allow for the introduction of different substituents to optimize activity.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that derivatives of this compound can inhibit cell growth with IC50 values ranging from 0.75 to 4.7 µM against cancer cell lines such as L1210, CEM, and HeLa . The mechanism of action is primarily attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
3aK5620.75Tubulin inhibition
3bCEM0.70Tubulin inhibition
-HeLa1.1Apoptosis induction

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have reported that it exhibits broad-spectrum activity against both bacterial and fungal strains. For example, it has shown effectiveness against Escherichia coli, Staphylococcus aureus, and various fungal pathogens . The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Table 2: Antimicrobial Activity of this compound

PathogenActivity TypeMinimum Inhibitory Concentration (MIC)
E. coliBactericidal<10 µg/mL
S. aureusBactericidal<15 µg/mL
Candida albicansFungicidal<20 µg/mL

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. In cancer cells, it inhibits key kinases involved in signaling pathways that regulate cell proliferation and survival. This inhibition leads to programmed cell death (apoptosis), making it a promising candidate for cancer therapy .

In terms of antimicrobial action, the compound disrupts cellular processes essential for microbial survival and replication, although the precise molecular interactions are still under investigation .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in breast cancer cells, indicating its potential as an effective therapeutic agent .
  • Fungal Infections : A study investigating its antifungal properties found that the compound effectively inhibited growth in various fungal strains, suggesting its utility in treating opportunistic infections .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare ethyl 4-(pyrimidin-2-yl)thiophene-3-carboxylate and its derivatives?

Answer:
The Gewald reaction is a foundational method for synthesizing thiophene-3-carboxylate derivatives. This two-step process involves (1) condensation of a ketone or aldehyde with a cyanoacetate and (2) cyclization with elemental sulfur. For pyrimidine-substituted analogs, post-functionalization via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) is often used to introduce the pyrimidine ring . For example, describes cyclization of ethyl 2-amino-thiophene carboxylate with γ-butyrolactam and POCl₃ to form thieno[2,3-d]pyrimidin-4-ones, a structurally related system.

Key Considerations:

  • Catalyst Optimization: POCl₃ is critical for cyclization efficiency in pyrimidine ring formation .
  • Purification: Column chromatography (silica gel) is recommended for isolating intermediates, as noted in .

Advanced: How can researchers mitigate low yields during pyrimidine ring annulation to the thiophene core?

Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Temperature Control: Elevated temperatures (e.g., 368–371 K) improve reaction kinetics but may require reflux conditions to avoid decomposition .
  • Solvent Selection: Polar aprotic solvents like DMF or NMP enhance nucleophilic substitution reactivity .
  • Catalytic Additives: Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to activate electrophilic pyrimidine precursors .

Example: highlights the use of N-bromosuccinimide (NBS) and dimethylamine to functionalize thiophene intermediates, improving regioselectivity.

Basic: What analytical techniques are critical for structural elucidation of this compound?

Answer:

  • X-ray Crystallography: Provides unambiguous confirmation of molecular geometry and substituent orientation, as demonstrated in and .
  • NMR Spectroscopy: ¹H/¹³C NMR resolves regiochemical ambiguities (e.g., thiophene vs. pyrimidine proton environments) .
  • Mass Spectrometry (LC-MS): Validates molecular weight and detects impurities (e.g., ).

Data Interpretation Tip: Compare experimental spectral data with computational predictions (e.g., PubChem’s InChI key in ) .

Advanced: How should researchers address contradictory bioactivity results in antimicrobial or pharmacological assays?

Answer:
Contradictions may arise from:

  • Purity Variations: Impurities >5% (e.g., ) can skew bioactivity. Use HPLC to ensure ≥95% purity.
  • Assay Conditions: Follow standardized protocols like the Mosmann assay ( ) for cytotoxicity studies.
  • Structural Analogues: Compare results with structurally similar compounds (e.g., ’s acrylamide derivatives) to identify pharmacophore contributions.

Case Study: reports antimicrobial activity for thiophene derivatives, but discrepancies may stem from differences in bacterial strains or MIC determination methods.

Advanced: What strategies minimize toxicity risks during large-scale synthesis?

Answer:

  • Hazard Mitigation: Use fume hoods and PPE (gloves, goggles) to handle skin/eye irritants (Category 2A hazards, per ).
  • Waste Management: Neutralize reactive byproducts (e.g., brominated intermediates in ) before disposal.
  • In Situ Monitoring: Implement FTIR or Raman spectroscopy to detect hazardous intermediates (e.g., ’s use of LC-MS for reaction tracking).

Regulatory Compliance: Adhere to TSCA and IATA guidelines for transport and storage ().

Basic: What computational tools predict the physicochemical properties of this compound?

Answer:

  • LogP Calculation: Use XlogP3 ( ) or Molinspiration to estimate hydrophobicity.
  • Topological Polar Surface Area (TPSA): Predicts membrane permeability (e.g., TPSA = 89.8 Ų in ).
  • Density Functional Theory (DFT): Models electronic properties (e.g., HOMO/LUMO energies) for reactivity analysis .

Example: ’s SMILES notation enables rapid property prediction via PubChem or ChemAxon.

Advanced: How can crystallographic disorder in X-ray structures be resolved for accurate modeling?

Answer:

  • Data Collection: Collect high-resolution data (≤0.8 Å) at low temperature (e.g., 100 K) to reduce thermal motion artifacts .
  • Refinement Software: Use SHELXL or OLEX2 to model disorder, applying occupancy constraints for overlapping atoms .
  • Validation: Cross-check with CCDC databases to identify common disorder patterns in thiophene-pyrimidine systems.

Reference: ’s structure (R factor = 0.054) exemplifies rigorous refinement despite main-residue disorder.

Basic: What are the storage and stability requirements for this compound?

Answer:

  • Storage Conditions: Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the ester group .
  • Stability Monitoring: Conduct periodic HPLC analysis to detect degradation (e.g., ’s 95% purity threshold).

Incompatibility Warning: Avoid strong oxidizers and bases, which may cleave the thiophene ring .

Advanced: How to design SAR studies for pyrimidinyl-thiophene derivatives targeting kinase inhibition?

Answer:

  • Core Modifications: Systematically vary substituents at the 4-pyrimidine and 3-carboxylate positions (e.g., ’s steroid-conjugated analog).
  • Assay Selection: Use enzymatic assays (e.g., ADP-Glo™) for kinase activity and cell-based assays (e.g., ) for cytotoxicity.
  • Data Analysis: Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with IC₅₀ values .

Example: ’s functionalization of the 4-methyl group with dimethylamino moieties demonstrates how steric bulk modulates target engagement.

Advanced: What analytical workflows resolve regiochemical ambiguity in substituted thiophene derivatives?

Answer:

  • 2D NMR (COSY, NOESY): Assigns proximity of protons across the thiophene and pyrimidine rings .
  • Isotopic Labeling: Use ¹⁵N-labeled pyrimidine precursors to track nitrogen environments via ¹H-¹⁵N HMBC .
  • Computational NMR Prediction: Tools like ACD/Labs or Gaussian-NMR validate proposed regioisomers against experimental data .

Case Study: ’s crystal structure resolved ambiguities in methyl group positioning via X-ray diffraction.

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